1-[6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid
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Overview
Description
1-[6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-[6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of a compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions can produce the desired imidazo[1,2-a]pyridine derivative . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for characterization .
Chemical Reactions Analysis
1-[6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for coupling reactions (e.g., Suzuki reaction) and aldehyde intermediates for Vilsmeier-Haack reactions . Major products formed from these reactions often include functionalized imidazo[1,2-a]pyridine derivatives with potential biological activities .
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives of imidazo[1,2-a]pyridine have been shown to inhibit phosphatidylinositol-3-kinases (PI3K), leading to the phosphorylation of Akt, a serine/threonine kinase that regulates various cellular functions, including cell proliferation, growth, and differentiation .
Comparison with Similar Compounds
1-[6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid is unique due to its specific structural features and biological activities. Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
Alpidem: A hypnotic agent.
Miroprofen: An analgesic.
Minodronic acid: An anti-osteoporosis agent.
Zolpidem: A sedative.
Zolimidine: An antiulcer agent.
These compounds share the imidazo[1,2-a]pyridine core but differ in their functional groups and specific biological activities, highlighting the versatility and potential of this class of compounds .
Properties
Molecular Formula |
C21H22N4O4 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-[[6-methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C21H22N4O4/c1-14-2-7-19-22-20(15-3-5-17(6-4-15)25(28)29)18(24(19)12-14)13-23-10-8-16(9-11-23)21(26)27/h2-7,12,16H,8-11,13H2,1H3,(H,26,27) |
InChI Key |
FUNGXENDHJESRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2CN3CCC(CC3)C(=O)O)C4=CC=C(C=C4)[N+](=O)[O-])C=C1 |
Origin of Product |
United States |
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